molecular formula C7H6O4S B046849 3-Formylbenzenesulfonic acid CAS No. 98-45-3

3-Formylbenzenesulfonic acid

Cat. No. B046849
CAS RN: 98-45-3
M. Wt: 186.19 g/mol
InChI Key: MRXZEDMLQMDMGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Formylbenzenesulfonic acid and its derivatives involves several steps. Bao et al. (2017) developed a synthetic route to 3-formylbenzenesulfonyl chloride derivatives from corresponding benzaldehydes, utilizing aldehyde bisulfite adducts conversion in the presence of Na2SO4 (Bao et al., 2017). Additionally, Chen et al. (2015) demonstrated the synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-ones catalyzed by dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation (Chen, Li, & Chen, 2015).

Molecular Structure Analysis

Li et al. (2010) synthesized two new coordination polymers with 3-formyl-4-hydroxybenzenesulfonic acid, revealing different bridging modes and structural frameworks (Li, Zhai, Hu, & Jiang, 2010). Koposov et al. (2006) provided insights into the structure of 2-iodoxybenzenesulfonic acid, a derivative of 3-Formylbenzenesulfonic acid (Koposov et al., 2006).

Chemical Reactions and Properties

In a study by Li and Jian (2009), the reaction of a Wittig reagent and 2-formylbenzenesulfonic acid led to the formation of a compound stabilized by intramolecular hydrogen bonds (Li & Jian, 2009). Rubin-Preminger and Bernstein (2005) discovered new polymorphic forms of 3-aminobenzenesulfonic acid, indicating complex chemical behavior (Rubin-Preminger & Bernstein, 2005).

Physical Properties Analysis

The physical properties of 3-Formylbenzenesulfonic acid derivatives vary based on their structure and synthesis. Du et al. (2005) synthesized 3-Amino-4-aminomethylbenzenesulfonate and characterized its purity and yield, reflecting its physical properties (Du, 2005).

Chemical Properties Analysis

Rajeev et al. (1994) explored the chemical properties of 2-formylbenzenesulfonic chloride derivatives, observing different phases and behaviors in solid, solution, and gas phases (Rajeev, Shashidhar, Pius, & Bhatt, 1994). Jin et al. (2006) synthesized 1,8-dioxo-octahydroxanthene derivatives using p-dodecylbenzenesulfonic acid, highlighting the acid's role as a catalyst in chemical reactions (Jin, Zhang, Wang, & Li, 2006).

Scientific Research Applications

  • Synthesis of Hexaphenylbenzene-Based Receptors : It is used in synthesizing hexaphenylbenzene-based receptors for the ratiometric detection of cyanide ions in aqueous media. This application is significant in the development of sensors and detection systems (Pramanik, Bhalla, & Kumar, 2014).

  • Catalysis in Chemical Reactions : The compound serves as a catalyst in the oxidation of p-chlorotoluene and cyclohexene. This is crucial in understanding the selectivity and efficiency of various catalytic processes (Maurya, Kumar, Kumar, & Costa Pessoa, 2008).

  • Anticancer Activity : 3-Formylbenzenesulfonic acid thiosemicarbazone complexes have shown moderate anticancer activity in established human cancer cell lines. This highlights its potential in cancer research and therapy (Sirbu et al., 2017).

  • Synthesis of Chemical Compounds : It has been used in the synthesis of various compounds for scientific research, demonstrating its versatility in organic synthesis (Bao et al., 2017).

  • Luminescent Materials : It is utilized as a ligand in coordination polymers, which show blue luminescence, indicating its application in the development of new luminescent materials (Li, Zhai, Hu, & Jiang, 2010).

  • Antibacterial and Electrochemical Applications : Derivatives of 3-Formylsalicylic acid, closely related to 3-Formylbenzenesulfonic acid, are used in antibacterial, bacteriostasis drug, and fluorescent applications, as well as in electrochemistry and magnetic material fields (Nie, 2012).

Future Directions

While specific future directions for 3-Formylbenzenesulfonic acid are not mentioned in the available resources, sulfonic acids and their derivatives have been widely used in various fields including the synthesis of dyes and detergents, as catalysts in organic reactions, and in drug design . Therefore, it is reasonable to expect that future research may focus on exploring new applications and synthesis methods for 3-Formylbenzenesulfonic acid.

properties

IUPAC Name

3-formylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXZEDMLQMDMGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601018993
Record name 3-Formylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formylbenzenesulfonic acid

CAS RN

98-45-3
Record name 3-Formylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Formylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601018993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-FORMYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PB54HE80G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
YN Belokon', VI Tararov, TF Savel'eva… - Die …, 1986 - Wiley Online Library
Strongly basic anion‐exchange resins in OH − form, partially neutralized with 4‐hydroxy‐3‐formylbenzenesulfonic acid (5‐sulfosalicylaldehyde) (SSA) could be shown to catalyse the …
Number of citations: 4 onlinelibrary.wiley.com
YN Belokon', VI Tararov, TF Savel'eva… - Die Makromolekulare …, 1986 - Wiley Online Library
The kinetics of (S)‐Ala racemization on heterogeneous catalysts based on eight strongly basic anion exchangers modified with 4‐hydroxy‐3‐formylbenzenesulfonic acid (5‐…
Number of citations: 3 onlinelibrary.wiley.com
YL Song, JT Li, H Chen - Journal of Chemical Technology & …, 2009 - Wiley Online Library
… acid were not determined but their oxidation products 4-hydroxyphthalic acid (m/z 182), 4-amino-2-formylbenzenesulfonic acid (m/z 201) and 4-amino-3-formylbenzenesulfonic acid (m/…
Number of citations: 95 onlinelibrary.wiley.com
G Lv, Z Wang, W Li, G Zhu, B Liu, B Song, M Wu… - Nanoscale, 2022 - pubs.rsc.org
… Two hundred milligrams of p-phenylenediamine and 150 mg of 3-formylbenzenesulfonic acid were dissolved in 10 mL ethanol and transferred into a 25 mL PTFE-lined stainless steel …
Number of citations: 9 pubs.rsc.org
G Gelbard - Industrial & Engineering Chemistry Research, 2005 - ACS Publications
… Optically active α-amino acids HOCOCH(R)−NH 2 were racemized with 4-hydroxy-3-formylbenzenesulfonic acid (5-sulfosalicylaldehyde) that was immobilized on strongly basic anion …
Number of citations: 243 pubs.acs.org
M Moniruzzaman, J Kim - Nanoscale, 2023 - pubs.rsc.org
Carbon dots (CDs) with unique and tunable multicolor photoluminescence (PL) emission has got tremendous attention since few years due to their potential multifaceted application; …
Number of citations: 1 pubs.rsc.org
MO Püsküllü, S Yıldız, H Göker - Archiv der Pharmazie: An …, 2010 - Wiley Online Library
A series of N‐substituted‐1H‐benzimidazole‐5(6)‐sulfonamides and 3‐(5,6‐dichloro‐1H‐benzimidazol‐2‐yl)‐N‐substituted benzensulfonamides were synthesized and evaluated for …
Number of citations: 13 onlinelibrary.wiley.com
OFT BLOG - allfordrugs.com
… Sodium salt of 3-formylbenzenesulfonic acid (1) (1.00 g, 4.80 mmol), potassium carbonate (1.32 g, 9.56 mmol), trimethyl phosphonoacetate (1.05 g, 5.77 mmol) and water (2 ml) were …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… Sodium salt of 3-formylbenzenesulfonic acid (1) (1.00 g, 4.80 mmol), potassium carbonate (1.32 g, 9.56 mmol), trimethyl phosphonoacetate (1.05 g, 5.77 mmol) and water (2 ml) were …
Number of citations: 0 www.allfordrugs.com
OFT BLOG - allfordrugs.com
… Sodium salt of 3-formylbenzenesulfonic acid (1) (1.00 g, 4.80 mmol), potassium carbonate (1.32 g, 9.56 mmol), trimethyl phosphonoacetate (1.05 g, 5.77 mmol) and water (2 ml) were …
Number of citations: 0 www.allfordrugs.com

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